molecular formula C16H13NO3 B3162744 (2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 880410-63-9

(2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3162744
CAS RN: 880410-63-9
M. Wt: 267.28 g/mol
InChI Key: BGHVPNCRFANDMU-CMDGGOBGSA-N
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Description

“(2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13NO3 . It is also known by the synonyms "2-Propen-1-one, 3-(3-methylphenyl)-1-(3-nitrophenyl)-" .

Scientific Research Applications

Nonlinear Optical Properties and Applications

A density functional theory (DFT) study highlighted the significant nonlinear optical properties of a new chalcone derivative, including "(2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one". The study found marked influences of electrostatic embedding on its dipole moment and second hyperpolarizability, suggesting potential applications in nonlinear optics (Valverde, Osório, Fonseca, & Baseia, 2018). Another research synthesized and characterized this compound, demonstrating its potential as a material for optical device applications like optical limiters and switches due to its third-order nonlinear optical properties (Prabhu, Jayarama, Chandrasekharan, Upadhyaya, & Ng, 2017).

Crystal Growth and Structural Characterization

Research on crystal growth and structural characterization of "(2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one" has contributed to understanding its crystal structure and stability. A study focused on the synthesis, crystal growth, and comprehensive structural analysis using various spectroscopic and X-ray diffraction techniques. This research underscores the crystal's transparency in the visible region and its thermal stability, further supporting its applications in optical devices (Prabhu et al., 2017).

Implications for Optical Device Applications

The compound's suitability for optical device applications is largely due to its nonlinear optical properties. Studies investigating these properties through Z-scan techniques have identified the compound as a promising material for optical limiting applications, especially in the visible region. This is attributed to its strong nonlinear absorption behavior and the potential for two-photon absorption mechanisms, offering protection against visible lasers (Maidur & Patil, 2018).

properties

IUPAC Name

(E)-3-(3-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(11-14)17(19)20/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPNCRFANDMU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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